1,1,1,3-Tetrachloro-3,3-difluoropropane

Catalog No.
S8949487
CAS No.
460-89-9
M.F
C3H2Cl4F2
M. Wt
217.9 g/mol
Availability
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1,1,1,3-Tetrachloro-3,3-difluoropropane

CAS Number

460-89-9

Product Name

1,1,1,3-Tetrachloro-3,3-difluoropropane

IUPAC Name

1,1,1,3-tetrachloro-3,3-difluoropropane

Molecular Formula

C3H2Cl4F2

Molecular Weight

217.9 g/mol

InChI

InChI=1S/C3H2Cl4F2/c4-2(5,6)1-3(7,8)9/h1H2

InChI Key

ZLDAESRXXGCSNT-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)Cl)C(Cl)(Cl)Cl

1,1,1,3-Tetrachloro-3,3-difluoropropane is a halogenated organic compound characterized by its unique molecular structure, which includes four chlorine atoms and two fluorine atoms attached to a three-carbon propane backbone. This compound is notable for its high density and volatility, which are influenced by the presence of multiple halogen substituents. The molecular formula for 1,1,1,3-tetrachloro-3,3-difluoropropane is C3_3Cl4_4F2_2, and it has a molecular weight of approximately 179.86 g/mol.

This compound is primarily utilized in industrial applications due to its chemical stability and reactivity patterns. It serves as an intermediate in the synthesis of other halogenated compounds and has potential applications in various fields including chemistry, biology, and medicine.

  • Substitution Reactions: The chlorine and fluorine atoms can be replaced by other halogens or functional groups under specific conditions. This allows for the synthesis of various derivatives.
  • Reduction Reactions: The compound can be reduced to form less halogenated derivatives, which may have different chemical properties.
  • Oxidation Reactions: Oxidation can lead to the formation of more highly oxidized products such as carboxylic acids or ketones.

Common reagents used in these reactions include halogenating agents (for substitution), reducing agents like hydrogen gas (for reduction), and oxidizing agents such as potassium permanganate (for oxidation) .

The synthesis of 1,1,1,3-tetrachloro-3,3-difluoropropane typically involves halogenation processes:

  • Halogenation of 2,2-difluoropropane: Chlorine gas is introduced to 2,2-difluoropropane under controlled conditions with a catalyst at elevated temperatures. This method ensures the complete substitution of hydrogen atoms with chlorine atoms .
  • Industrial Production: In industrial settings, large-scale halogenation processes are conducted in specialized reactors designed to handle corrosive gases. The product is purified through distillation to eliminate unreacted starting materials and by-products .

Several compounds share structural similarities with 1,1,1,3-tetrachloro-3,3-difluoropropane. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
1,1,1,2-Tetrachloro-2,2-difluoroethaneC3_3Cl4_4F2_2Similar halogenation pattern; used in refrigeration
1,1,1,3-Tetrachloro-2,2,3-trifluoropropaneC3_3Cl4_4F3_3Exhibits different reactivity due to additional fluorine
1,1,2,2-Tetrachloro-1,2-difluoroethaneC4_4Cl4_4F2_2More complex structure; used in various industrial applications

Uniqueness

The uniqueness of 1,1,1,3-tetrachloro-3,3-difluoropropane lies in its specific arrangement of chlorine and fluorine atoms. This configuration imparts distinct chemical properties that differentiate it from similar compounds. Its reactivity patterns and physical properties make it particularly suitable for specific industrial applications that require precise control over chemical behavior .

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Exact Mass

217.884917 g/mol

Monoisotopic Mass

215.887867 g/mol

Heavy Atom Count

9

Dates

Last modified: 11-21-2023

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